molecular formula C7H12ClNO2 B13653252 cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

Cat. No.: B13653252
M. Wt: 177.63 g/mol
InChI Key: XDLMXPJBQHOJLR-IBTYICNHSA-N
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Description

cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization and subsequent introduction of the amino and carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired cis configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
  • cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride

Comparison: While these compounds share a similar cyclohexene backbone and functional groups, their specific configurations and positions of the amino and carboxylic acid groups can lead to differences in their chemical reactivity and biological activity. cis-5-Amino-3-cyclohexene-1-carboxylic acid hydrochloride is unique in its specific configuration, which can influence its interactions with other molecules and its overall properties.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1,3,5-6H,2,4,8H2,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

XDLMXPJBQHOJLR-IBTYICNHSA-N

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1C(=O)O)N.Cl

Canonical SMILES

C1C=CC(CC1C(=O)O)N.Cl

Origin of Product

United States

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